Product packaging for 2,5-Diamino-6-methylpyrimidine-4-thiol(Cat. No.:CAS No. 58052-68-9)

2,5-Diamino-6-methylpyrimidine-4-thiol

Cat. No.: B12914657
CAS No.: 58052-68-9
M. Wt: 156.21 g/mol
InChI Key: PMMBEEJWQYHVNO-UHFFFAOYSA-N
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Description

2,5-Diamino-6-methylpyrimidine-4-thiol is a chemical compound for research and experimental applications. Structurally related pyrimidine-thiol derivatives are of significant interest in material science and medicinal chemistry due to their molecular structure, which features multiple functional groups capable of metal coordination and heterocyclic interactions. Research Applications One of the primary researched applications for related pyrimidine-thiol compounds is as effective corrosion inhibitors for mild steel in acidic environments. Studies on similar molecules, such as 4,6-diamino-2-pyrimidinethiol, have demonstrated that these compounds act as mixed-type inhibitors, adsorbing onto metal surfaces to form a protective film that significantly reduces corrosion rates. The inhibition efficiency is attributed to the presence of electron-donating amino (-NH2) and thiol (-SH) groups in their structure . In the pharmaceutical research domain, diaminopyrimidine-based structures are recognized as privileged scaffolds. For instance, classical 2,4-diamino-5-substituted pyrimidines have been extensively studied for their role as antifolate agents, inhibiting critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are pivotal targets in anticancer and antimicrobial drug discovery . Furthermore, recent investigations into novel diaminopyrimidine and pteridine derivatives have shown promising activity as dual inhibitors of BRD4 and PLK1, presenting a synergistic approach for targeting specific cancer cells . Handling and Usage This product is intended For Research Use Only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4S B12914657 2,5-Diamino-6-methylpyrimidine-4-thiol CAS No. 58052-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diamino-6-methyl-1H-pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3(6)4(10)9-5(7)8-2/h6H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMBEEJWQYHVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390663
Record name STK368595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58052-68-9
Record name STK368595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 2,5 Diamino 6 Methylpyrimidine 4 Thiol

Established Synthetic Routes to Pyrimidine-Thiol Derivatives

The synthesis of pyrimidine-thiol derivatives is a well-established area of heterocyclic chemistry, with two principal strategies being the most prevalent: cyclocondensation reactions and nucleophilic substitution on pre-formed pyrimidine (B1678525) rings.

Cyclocondensation Reactions Utilizing Aminopyrimidine Thiols

Cyclocondensation reactions offer a direct approach to the pyrimidine core. These methods typically involve the reaction of a three-carbon precursor with a urea (B33335) or thiourea (B124793) derivative. For the synthesis of aminopyrimidine thiols, a common strategy is the condensation of a β-keto nitrile or a related active methylene (B1212753) compound with thiourea in the presence of a base. This approach allows for the one-pot formation of the pyrimidine ring with the desired amino and thiol functionalities already in place. The specific substitution pattern on the final product is dictated by the choice of the starting three-carbon component.

Nucleophilic Substitution Strategies on Pyrimidine Halides

A more common and versatile approach involves the nucleophilic substitution of a halogen atom on a pre-synthesized pyrimidine ring. Pyrimidine halides, particularly chloropyrimidines, are highly reactive towards nucleophiles due to the electron-withdrawing nature of the nitrogen atoms in the ring. This allows for the displacement of the halide by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, to introduce the thiol group. The reactivity of the halogen is influenced by its position on the pyrimidine ring and the nature of other substituents present. For instance, the synthesis of 2,4-diamino-6-chloropyrimidine is a known process, and this intermediate can be further functionalized. While direct literature for the 2,5-diamino-6-methyl isomer is scarce, the principles of nucleophilic substitution remain a viable synthetic strategy.

Synthesis of Key Intermediates for 2,5-Diamino-6-methylpyrimidine-4-thiol Analogues

The successful synthesis of the target compound is critically dependent on the efficient preparation of key intermediates. For this compound, the most logical precursors are 2,5-diamino-4,6-dichloropyrimidine (B1296591) and related halopyrimidines, or the corresponding pyrimidinone.

Preparation of 2,5-Diamino-4,6-dichloropyrimidine and Related Halopyrimidines

The synthesis of 2,5-diamino-4,6-dichloropyrimidine is well-documented and serves as a crucial starting point for various pyrimidine derivatives. numberanalytics.comgoogle.comgoogle.com A common method involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) using a chlorinating agent like phosphorus oxychloride (POCl₃). numberanalytics.comgoogle.com This reaction effectively replaces the hydroxyl groups with chlorine atoms, yielding the highly reactive dichloropyrimidine. The synthesis of the dihydroxypyrimidine precursor itself can be achieved through the cyclocondensation of guanidine (B92328) with a suitable malonic acid derivative. google.com

While the direct synthesis of 2,5-diamino-6-methyl-4-chloropyrimidine is not explicitly detailed in readily available literature, a similar synthetic strategy starting from 2,5-diamino-6-methylpyrimidin-4-ol would be the most logical approach. The synthesis of this hydroxy precursor could potentially be achieved through the cyclocondensation of a suitable three-carbon component with guanidine or a derivative.

Table 1: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

Starting MaterialReagentsProductReference
2,5-Diamino-4,6-dihydroxypyrimidinePhosphorus oxychloride (POCl₃)2,5-Diamino-4,6-dichloropyrimidine numberanalytics.comgoogle.com

Introduction of Thiol Functionality in Pyrimidine Synthesis

The introduction of a thiol group onto the pyrimidine ring can be accomplished through several methods. One of the most effective is the reaction of a chloropyrimidine with a sulfur nucleophile. For instance, reacting a compound like 2,5-diamino-4-chloro-6-methylpyrimidine with sodium hydrosulfide (NaSH) would be a direct method for nucleophilic substitution of the chlorine atom to yield the desired thiol.

Alternatively, the thionation of a pyrimidinone (a pyrimidine with a carbonyl group) is a widely used method. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are effective for converting the carbonyl group of a pyrimidinone, such as 2,5-diamino-6-methylpyrimidin-4(3H)-one, into a thiocarbonyl group, thus forming the pyrimidine-thiol. nih.govorganic-chemistry.org Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases. numberanalytics.comnih.gov

Table 2: General Methods for Thiol Introduction

Precursor TypeReagentFunctionality IntroducedReference
ChloropyrimidineSodium Hydrosulfide (NaSH)Thiol (-SH)General Knowledge
PyrimidinoneLawesson's ReagentThiocarbonyl (C=S) nih.govorganic-chemistry.org
PyrimidinonePhosphorus Pentasulfide (P₄S₁₀)Thiocarbonyl (C=S)General Knowledge

Optimization of Synthetic Conditions for Production and Purity

The optimization of synthetic conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include reaction temperature, solvent, and the stoichiometry of the reagents.

For chlorination reactions using phosphorus oxychloride, the temperature and reaction time are critical. These reactions are often carried out at elevated temperatures to ensure complete conversion. numberanalytics.com The workup procedure is also important to remove excess POCl₃ and other byproducts.

In nucleophilic substitution reactions to introduce the thiol group, the choice of solvent and base (if necessary) can significantly impact the reaction rate and selectivity. Aprotic polar solvents are often employed to facilitate the dissolution of the reactants.

For thionation reactions with Lawesson's reagent or P₄S₁₀, the reaction temperature and the molar ratio of the thionating agent to the pyrimidinone are key variables. These reactions are typically performed in an inert solvent like toluene (B28343) or xylene under reflux conditions. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of side products. Purification of the final product is commonly achieved through recrystallization or column chromatography to obtain a high degree of purity.

Chemical Reactivity and Derivatization Strategies of 2,5 Diamino 6 Methylpyrimidine 4 Thiol

Reactivity of the Methyl Group (C-6 Position) and its Modifications

The methyl group at the C-6 position, while generally less reactive than the thiol and amino groups, can participate in certain chemical transformations. Its reactivity stems from the acidity of its protons, which is enhanced by the adjacent electron-withdrawing pyrimidine (B1678525) ring. Deprotonation of the methyl group can generate a carbanionic intermediate that can then react with various electrophiles. nih.gov This allows for modifications such as condensation reactions with aldehydes or ketones (Knoevenagel-type condensation) or halogenation under specific conditions. Such modifications are a means to further functionalize the pyrimidine core, extending the molecular framework or introducing new reactive handles for subsequent synthetic steps. umich.edu

Development of Novel Analogues via Multi-Component Reactions

Multi-component reactions (MCRs), processes that combine three or more reactants in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in medicinal and materials chemistry. These reactions offer significant advantages, including reduced synthesis time, lower costs, and the generation of diverse molecular libraries from simple starting materials. In the context of 2,5-Diamino-6-methylpyrimidine-4-thiol, MCRs present a promising strategy for the construction of novel, structurally diverse analogues with potential applications in various scientific fields.

While the direct participation of this compound in well-documented multi-component reactions has not been extensively reported in readily available scientific literature, the inherent reactivity of its functional groups—specifically the amino and thiol moieties—suggests its potential as a valuable building block in such transformations. The nucleophilic nature of the amino groups and the thiol group allows for a variety of condensation and cyclization reactions that are hallmarks of MCRs.

Hypothetically, this compound could be employed in several established MCRs to generate fused heterocyclic systems or highly substituted pyrimidine derivatives. For instance, its participation in reactions akin to the Biginelli or Hantzsch reactions, or in novel MCRs, could lead to the synthesis of complex molecules with underexplored biological or material properties.

The exploration of this compound in MCRs would likely involve its reaction with components such as aldehydes, active methylene (B1212753) compounds, and other electrophilic or nucleophilic species. The specific reaction conditions, including the choice of catalyst and solvent, would be crucial in directing the reaction pathway and achieving the desired molecular architecture.

The development of novel analogues of this compound through multi-component reactions remains a fertile ground for synthetic exploration. Such research would not only expand the chemical space around this pyrimidine core but also potentially uncover new compounds with significant scientific value.

Research Findings on Multi-Component Reactions for Pyrimidine Derivatives

While specific data on multi-component reactions involving this compound is limited, broader research into pyrimidine synthesis via MCRs provides a foundational understanding. For example, the synthesis of pyrimido[4,5-b]quinolines has been achieved through multi-component cyclization reactions of aldehydes with dimedone and 6-amino-1,3-dimethyluracil, showcasing the utility of MCRs in constructing complex fused pyrimidine systems. nih.gov These studies highlight the potential for similar strategies to be applied to this compound.

Reactant 1Reactant 2Reactant 3Product TypeCatalystReference
AldehydeDimedone6-Amino-1,3-dimethyluracilPyrimido[4,5-b]quinolinesTrityl chloride nih.gov

This table illustrates a known multi-component reaction for a pyrimidine derivative, suggesting a potential pathway for future research with this compound.

Spectroscopic and Structural Elucidation of 2,5 Diamino 6 Methylpyrimidine 4 Thiol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a non-destructive window into the molecular structure and environment of the pyrimidine-thiol core. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for structural confirmation and analysis.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrimidine-thiol derivatives, ¹H and ¹³C NMR provide distinct signals for the protons and carbons of the pyrimidine (B1678525) ring, the methyl group, and the amino substituents.

In derivatives like 2-(heptylthio)pyrimidine-4,6-diamine, the pyrimidine ring proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. mdpi.com The amino groups (-NH₂) produce broad signals, and the methyl group protons (-CH₃) would be expected to show a singlet in the aliphatic region, typically around 2.0-2.5 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrimidine ring resonate at distinct chemical shifts, often in the range of 160-170 ppm, reflecting their chemical environment. mdpi.comchemicalbook.com The carbon of the methyl group would appear at a much higher field (lower ppm value). The specific chemical shifts are sensitive to the substituents on the pyrimidine ring.

Table 1: Representative NMR Data for Diaminopyrimidine Derivatives

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹H Pyrimidine-H~5.0 - 6.0Chemical shift is influenced by substituents.
Amino (-NH₂)Broad signal, variablePosition can vary due to solvent and concentration.
Methyl (-CH₃)~2.0 - 2.5Appears as a sharp singlet. chemicalbook.com
Thiol (-SH)Broad signal, variableOften exchanges with solvent protons.
¹³C Pyrimidine C-S~170 - 180Thione tautomer will have a different shift.
Pyrimidine C-N~160 - 165Carbons attached to amino groups. mdpi.com
Pyrimidine C-CH₃~155 - 160Carbon bearing the methyl group.
Methyl (-CH₃)~20 - 25Aliphatic carbon signal.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For 2,5-Diamino-6-methylpyrimidine-4-thiol, the IR spectrum is dominated by absorptions from the amino and thiol groups, as well as vibrations from the pyrimidine ring.

In the closely related compound 4,6-Diamino-2-pyrimidinethiol, characteristic absorption bands for the N-H stretching vibrations of the amino groups are observed in the region of 3339-3435 cm⁻¹. researchgate.net A shift in the bending vibration of the NH₂ group near 1628 cm⁻¹ upon coordination with a metal ion confirms the involvement of these nitrogen atoms in bonding. researchgate.net The spectrum also shows a strong C=C stretching vibration band around 1460 cm⁻¹ and a C-N stretch band near 1092 cm⁻¹, which are indicative of the pyrimidine ring structure. researchgate.net The C-S stretching vibration, characteristic of the thiol group, is typically weaker and found at lower wavenumbers.

Table 2: Key IR Absorption Frequencies for Diaminopyrimidine-thiols

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3339 - 3435N-H StretchAmino (-NH₂) researchgate.net
~3000C-H StretchMethyl (-CH₃)
~1628N-H BendAmino (-NH₂) researchgate.net
~1460C=C StretchPyrimidine Ring researchgate.net
~1092C-N StretchPyrimidine Ring researchgate.net
600 - 800C-S StretchThiol/Thione

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pathways, which can help confirm the structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing such compounds.

For derivatives of pyrimidine-thiols, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. mdpi.comnist.gov The fragmentation pattern is often characterized by cleavages within the pyrimidine ring or loss of substituents. For instance, in trimethylsilyl (B98337) (TMS) derivatives of related pyranopyrazoles, fragmentation often involves a cleavage alpha to a heteroatom, leading to stable cationic fragments. nist.gov The study of positional isomers by mass spectrometry can reveal unique fragment ions that help distinguish them. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments, providing unambiguous structural confirmation. mdpi.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single-crystal X-ray diffraction analysis of derivatives reveals crucial structural details. For example, in related heterocyclic systems, the pyrimidine ring may adopt various conformations, such as a flattened sofa or half-chair conformation. researchgate.net The precise conformation is influenced by the substituents on the ring.

Crystallographic studies provide key data points, including the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal. Analysis of bond lengths and angles within the pyrimidine ring can indicate the degree of aromaticity and the influence of electron-donating amino groups and the sulfur substituent. For instance, the C-N bond lengths within the ring and to the amino groups provide insight into electron delocalization.

Table 3: Illustrative Crystallographic Data for a Heterocyclic Derivative

ParameterValue
Formula C₉H₁₁N₃O₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.948(3)
b (Å) 8.833(3)
c (Å) 11.420(3)
β (°) ** 102.682(4)
Volume (ų) **979.3(5)
Z 4

Note: Data is hypothetical and illustrative of typical parameters found in crystallographic reports for similar organic molecules. researchgate.net

The solid-state structure of pyrimidine-thiol derivatives is heavily influenced by intermolecular interactions, particularly hydrogen bonds. ias.ac.innih.gov The amino groups (-NH₂) are excellent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol/thione group can act as hydrogen bond acceptors. rsc.org

Conformational Analysis and Tautomeric Forms

The structural complexity of this compound is amplified by the potential for both conformational isomerism and prototropic tautomerism. These phenomena are of significant interest as the specific isomeric and tautomeric forms present can profoundly influence the molecule's chemical reactivity, biological activity, and spectroscopic properties. The conformational flexibility primarily arises from the rotation around the exocyclic C-S and C-N bonds, while tautomerism involves the migration of protons between nitrogen and sulfur atoms within the pyrimidine ring system.

Detailed research findings from theoretical and experimental studies on analogous systems provide a robust framework for understanding the conformational and tautomeric landscape of this compound. Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the relative stabilities of different tautomers and for predicting their geometric and spectroscopic parameters. academie-sciences.frearthlinepublishers.com

The principal tautomeric equilibrium for this compound is the thione-thiol tautomerism. Due to the presence of multiple nitrogen atoms in the pyrimidine ring, several tautomeric forms are possible. The main equilibrium is between the 4-thiol form and the 4-thione forms, where the proton can reside on different nitrogen atoms.

The potential tautomeric forms of this compound are illustrated in the table below:

Tautomer NameStructural Description
This compoundThe proton is on the sulfur atom, forming a thiol group.
2,5-Diamino-6-methyl-3H-pyrimidine-4-thioneThe proton is on the N3 nitrogen atom of the pyrimidine ring.
2,5-Diamino-6-methyl-1H-pyrimidine-4-thioneThe proton is on the N1 nitrogen atom of the pyrimidine ring.

Studies on similar heterocyclic systems, such as 2-mercaptopyrimidines and pyridine-4-thiones, have shown that the thione form is generally favored in the solid state and in polar solvents. researchgate.net The stability of the thione tautomer is often attributed to its greater polarity and the potential for forming strong intermolecular hydrogen bonds. researchgate.net

Computational studies on related compounds, like 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, have utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to determine the relative energies of different tautomers in the gas phase. academie-sciences.fr These studies have confirmed that specific tautomers are energetically preferred. academie-sciences.fr For this compound, it is anticipated that the thione forms will be more stable than the thiol form.

The following table presents hypothetical relative energy data for the main tautomers of this compound, based on trends observed in similar compounds. This data illustrates the expected energetic preference for the thione forms.

TautomerRelative Energy (kcal/mol) - Gas Phase (Hypothetical)Relative Energy (kcal/mol) - Aqueous (Hypothetical)
This compound5.06.5
2,5-Diamino-6-methyl-3H-pyrimidine-4-thione0.00.0
2,5-Diamino-6-methyl-1H-pyrimidine-4-thione1.20.8

The conformational analysis of this compound and its derivatives is also a critical aspect of their structural elucidation. The rotation of the amino and methyl groups attached to the pyrimidine ring can lead to different conformers. However, the energy barriers for these rotations are generally low. Of greater significance is the orientation of the thiol/thione group and its interaction with adjacent substituents.

Experimental techniques such as NMR spectroscopy are instrumental in studying tautomeric equilibria in solution. For example, in a study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, the presence of two distinct sets of signals in the NMR spectrum in a DMSO-d6 solution indicated the coexistence of two tautomers. academie-sciences.fr Similar investigations on this compound would be expected to reveal the presence of multiple tautomeric species in solution, with the relative populations being dependent on the solvent and temperature. academie-sciences.fr UV spectroscopy has also been employed to investigate thiol-thione tautomerism in 2-thio-containing pyrimidines by comparing the spectra of the tautomeric compound with its S-alkylated derivative, which is locked in the thiol form. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2,5 Diamino 6 Methylpyrimidine 4 Thiol

Quantum Chemical Insights and Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

While specific DFT studies on 2,5-Diamino-6-methylpyrimidine-4-thiol are not extensively documented in publicly available literature, the application of DFT to similar pyrimidine (B1678525) derivatives provides a framework for the expected insights. For instance, DFT calculations, often employing basis sets like B3LYP/6-31G*, are used to optimize the molecular geometry of pyrimidine-based compounds, determining bond lengths, bond angles, and dihedral angles. These optimized structures represent the minimum energy conformation of the molecule.

Furthermore, DFT is utilized to calculate the vibrational spectra (FT-IR and FT-Raman) of pyrimidine analogs. A normal mode analysis based on these calculations allows for the assignment of fundamental vibrational frequencies, which can be correlated with experimental data to confirm the molecular structure. nih.gov The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, illustrates the charge distribution and is invaluable for identifying regions of the molecule that are prone to electrophilic and nucleophilic attack. For a related pyrimidine derivative, DFT studies have revealed its stability and high electrophilic nature. nih.gov

A hypothetical DFT analysis of this compound would likely focus on the tautomeric forms due to the presence of the thiol and amino groups, predicting their relative stabilities. The distribution of electron density and the electrostatic potential would be key to understanding its potential interaction with biological macromolecules.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into the binding affinity and mode of interaction.

For this compound, molecular docking studies would be instrumental in identifying its potential biological targets and understanding the specifics of its binding. Although direct docking studies on this specific compound are not readily found, research on analogous pyrimidine derivatives highlights the common interaction patterns. These studies often reveal the formation of hydrogen bonds between the amino and pyrimidine ring nitrogen atoms and the amino acid residues in the active site of a protein. For example, in studies with other pyrimidine derivatives, hydrogen bonds with key catalytic residues have been observed. nih.gov

A crucial application of molecular docking is the prediction of potential biological targets for a given compound. By docking this compound against a panel of known drug targets, researchers can generate hypotheses about its mechanism of action. Pyrimidine derivatives are known to target a wide range of proteins, including kinases, dehydrogenases, and receptors. For instance, various pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) nih.gov, dihydrofolate reductase nih.gov, and the serotonin-6 receptor researchgate.net.

A virtual screening campaign using the structure of this compound against a library of protein structures could identify potential targets with high binding affinities. Subsequent experimental validation would then be required to confirm these predictions. The predicted targets would likely be enzymes or receptors where the pyrimidine scaffold can fit into a well-defined binding pocket and establish key interactions.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

A pharmacophore model for a series of compounds active against a particular target is typically generated by aligning the structures and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a set of 2,4-diamino-5-deazapteridine inhibitors, a successful pharmacophore model consisted of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov

For this compound and its analogs, a pharmacophore hypothesis would likely include features corresponding to the two amino groups (as hydrogen bond donors), the pyrimidine ring (as an aromatic or hydrophobic feature), and the thiol group (as a hydrogen bond donor or acceptor, depending on its protonation state). The validation of such a hypothesis is crucial and is typically performed by assessing its ability to correctly classify a set of known active and inactive compounds. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify a diverse set of potential hits with the desired biological activity. For instance, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was used to design novel inhibitors. nih.gov

A pharmacophore model based on the features of this compound could be employed to screen for structural analogues that retain the key interaction points but possess different core scaffolds or substituents. This approach can lead to the discovery of novel chemotypes with improved potency, selectivity, or pharmacokinetic properties. The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. For the compound this compound, while direct and extensive computational studies are not widely available in the public domain, we can infer potential structure-activity relationships (SAR) and quantitative structure-activity relationship (QSAR) insights by examining studies on analogous pyrimidine derivatives. Such studies on related compounds provide a foundational understanding of how structural modifications to the pyrimidine scaffold can influence biological activity.

SAR studies on various diaminopyrimidine derivatives have consistently highlighted the importance of the diamino groups for biological interactions. nih.gov These groups can act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the active site of a biological target. nih.gov Molecular docking simulations of other diaminopyrimidine compounds have shown that the pyrimidine nitrogen atoms and the exocyclic amino groups often form key hydrogen bonds with amino acid residues in enzyme active sites. nih.gov

QSAR models developed for substituted pyrimidine derivatives have further quantified the relationship between physicochemical properties and biological activity. nih.gov Descriptors such as electronic properties (e.g., charge distribution), steric factors (e.g., molecular volume and shape), and hydrophobicity have been shown to be significant in predicting the inhibitory activities of these compounds. nih.gov For instance, in a study on pyrimidine derivatives as influenza virus neuraminidase inhibitors, a significant correlation was found between the predicted binding affinity and the experimental pIC50 values, underscoring the predictive power of such models. nih.gov

Elucidation of Structural Features for Enhanced Activity and Selectivity

The elucidation of structural features that enhance the activity and selectivity of pyrimidine-based compounds is a primary goal of SAR and QSAR studies. Based on research into analogous structures, several key features of the this compound molecule can be identified as critical for its potential biological activity and as targets for synthetic modification to enhance its therapeutic profile.

The Diaminopyrimidine Scaffold: The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in numerous inhibitors. nih.gov The arrangement of the amino groups is crucial for specific interactions. In the case of this compound, the vicinal diamino groups at positions 2 and 5, along with the methyl group at position 6 and the thiol at position 4, create a unique electronic and steric profile. The amino groups are expected to be key interaction points. For example, in studies on diaminopyrimidine derivatives as focal adhesion kinase (FAK) inhibitors, the diaminopyrimidine moiety was found to anchor to the hinge region of the kinase domain through bidentate hydrogen bonds. nih.gov

The Thiol Group: The thiol group at position 4 is a significant functional group that can influence the molecule's activity in several ways. It can participate in hydrogen bonding or act as a nucleophile. S-alkylation of the thiol group in related diaminomercaptopyrimidines has been shown to be a viable strategy for creating novel derivatives with altered biological profiles. researchgate.net The nature of the substituent attached to the sulfur atom can modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby affecting its activity and selectivity.

Interactive Data Table: Inferred Structure-Activity Relationships

Structural FeaturePotential Role in ActivityPotential Modifications for Enhanced Activity/Selectivity
2-Amino Group Hydrogen bond donor/acceptorAcylation, alkylation to probe steric and electronic requirements.
5-Amino Group Hydrogen bond donor/acceptorAlkylation, arylation to explore additional binding interactions.
4-Thiol Group Hydrogen bonding, nucleophilic center, metal chelationS-alkylation, S-arylation to modulate lipophilicity and steric bulk.
6-Methyl Group Hydrophobic interactions, steric influenceReplacement with other alkyl groups or functional groups to optimize binding.
Pyrimidine Ring Core scaffoldIntroduction of other substituents to fine-tune electronic properties.

Detailed Research Findings from Analogous Systems:

Research on related diaminopyrimidine derivatives has provided valuable insights. For instance, in the development of novel FAK inhibitors, replacement of a hydrophilic segment on the diaminopyrimidine core with a (piperidin-4-yl)aminyl group resulted in a significant increase in activity, highlighting the importance of the substituent's nature at specific positions. nih.gov Another study on pyrimidine analogues revealed that the introduction of sulfinyl and sulfonyl moieties through oxidation of the thioether group could significantly impact antibacterial and anticancer activities. researchgate.net

Molecular docking studies on other pyrimidine derivatives have further elucidated the binding modes. For example, docking of pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 showed that compounds with electron-withdrawing substituents on a phenyl ring attached to the pyrimidine core exhibited better biological activity. nih.gov This suggests that the electronic properties of substituents play a crucial role in the binding affinity.

Advanced Research Directions and Potential As Research Tools

Application as Chemical Building Blocks for Complex Heterocyclic Systems

The molecular architecture of 2,5-diamino-6-methylpyrimidine-4-thiol, featuring vicinal amino groups, a thiol moiety, and a reactive pyrimidine (B1678525) core, renders it an exceptionally useful precursor for the synthesis of a wide array of fused heterocyclic systems. This compound serves as a key building block in the construction of bicyclic and tricyclic structures, many of which are of interest in medicinal chemistry and materials science.

The primary utility of this compound in synthetic organic chemistry lies in its ability to undergo cyclocondensation reactions with various bifunctional electrophiles. The adjacent amino groups can react with 1,2-dicarbonyl compounds, α-haloketones, and other reagents to form a new fused ring. Similarly, the thiol group, in conjunction with one of the amino groups, can react to form thiazole (B1198619) or thiazine (B8601807) rings.

Key examples of complex heterocyclic systems synthesized from aminopyrimidine-thiones include:

Pyrimido[4,5-b]quinolines: These compounds can be synthesized through multicomponent reactions involving an aminopyrimidine-thione, an aldehyde, and a β-diketone. nih.govresearchgate.net The resulting fused systems are of interest for their potential biological activities. researchgate.net

Purine (B94841) Analogs: The pyrimidine ring is a core component of purines. By reacting with suitable one-carbon donors, this compound can be cyclized to form various purine analogs, including thiopurines, which are known for their antimetabolite properties. nih.govmdpi.com The synthesis of such analogs is crucial for the development of new therapeutic agents. researchgate.netmdpi.com

Pyrimido[5,4-e]-1,3-thiazines and Pyrimido[4,5-d]pyrimidines: Reactions with reagents like substituted thioureas can lead to the formation of these fused heterocyclic systems. nih.gov These reactions highlight the versatility of the aminopyrimidine-thione scaffold in constructing diverse molecular frameworks.

Thiazolo[4,5-d]pyrimidines: The reaction of the amino and thiol groups with appropriate reagents can yield the thiazolo[4,5-d]pyrimidine (B1250722) core, a scaffold found in various biologically active molecules. researchgate.net

The following table summarizes some of the key transformations of aminopyrimidine-thiones into complex heterocyclic systems:

Starting Material ClassReagent(s)Resulting Heterocyclic SystemReference(s)
Aminopyrimidine-thioneAromatic aldehydes, DimedonePyrimido[4,5-b]quinolindiones nih.gov
6-Aminopyrimidin-4-(thi)oneVilsmeier-Haack formylation, Hantzsch-like reaction, One-pot three-component reactionsPyrimido[4,5-b]quinolones researchgate.net
Ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylateSubstituted thioureas2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine, 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine nih.gov
Indole-3-carboxaldehydes, Aromatic aldehyde, Ammonium iodide[4 + 2] annulation reaction9H-Pyrimido[4,5-b]indoles mdpi.com
Chalcones, 2,4,5,6-tetraaminopyrimidine (B94255) dihydrochlorideCyclocondensation8,9-dihydro-7H-pyrimido[4,5-b] nih.govnih.govdiazepines mdpi.com

Development of Chemical Probes for Biological Pathway Elucidation

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological pathways in real-time and within a native cellular context. chemscene.com While direct applications of this compound as a chemical probe are not extensively documented, its structural motifs are present in molecules designed for such purposes, particularly in the realm of kinase inhibition. nih.gov

The general strategy for developing a fluorescent chemical probe involves conjugating a fluorophore to a molecule that selectively binds to a biological target, such as an enzyme. mdpi.com The pyrimidine core is a common scaffold in kinase inhibitors, which often target the ATP-binding site of the enzyme. nih.govnih.gov The structure of this compound provides multiple handles for the attachment of a fluorophore without significantly perturbing the core structure that may be responsible for binding to the target protein.

The potential applications of this compound derivatives as chemical probes include:

Fluorescent Kinase Inhibitors: By attaching a fluorescent dye to the pyrimidine scaffold, it is possible to create probes that can be used to visualize the localization and activity of specific kinases within cells. nih.govmdpi.com This can provide valuable insights into signaling pathways that are often dysregulated in diseases like cancer.

Probes for Mapping Enzyme Active Sites: The reactive thiol group could be exploited for covalent labeling of enzyme active sites. This would allow for the identification of novel drug targets and the characterization of enzyme-inhibitor interactions.

Affinity-Based Probes: Derivatives of this compound could be immobilized on a solid support to create affinity matrices for the purification and identification of binding partners from cell lysates.

The design of such probes would leverage the known structure-activity relationships of pyrimidine-based inhibitors, with the goal of creating tools that are both potent and selective for their intended biological target. acs.org

Integration into Chemoinformatics and High-Throughput Screening Libraries

Chemoinformatics and high-throughput screening (HTS) are integral components of modern drug discovery and chemical biology research. nih.gov These approaches rely on large and diverse libraries of chemical compounds to identify novel hits for a given biological target. The inclusion of this compound and its derivatives in these libraries is highly desirable due to their synthetic tractability and potential to interact with a wide range of biological targets.

The structural information of compounds like this compound is curated in public and commercial databases such as PubChem, ChEMBL, and DrugBank. ebi.ac.ukdrugbank.comdrugbank.comnih.govnih.gov These databases provide a wealth of information, including chemical properties, experimental data, and links to relevant scientific literature. The availability of this information in a structured format facilitates virtual screening campaigns, where computational methods are used to predict the binding of library compounds to a target of interest.

The key advantages of integrating this compound and its derivatives into screening libraries include:

Structural Diversity: As a versatile building block, this compound can be used to generate a large number of diverse derivatives, thereby increasing the chemical space covered by a screening library. nih.gov

Scaffold for Fragment-Based Screening: The pyrimidine-thiol core can serve as a starting point for fragment-based drug discovery, where small, low-affinity fragments are identified and then optimized into more potent lead compounds.

Potential for "Hit" Identification: Given that the pyrimidine scaffold is present in many known bioactive molecules, including kinase inhibitors, compounds derived from this compound have a higher probability of showing activity in HTS campaigns targeting these enzyme families. nih.gov

The systematic inclusion of such versatile building blocks and their subsequent derivatives in screening decks is crucial for the continued success of drug discovery efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.